2,3-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide
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Overview
Description
2,3-Dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core substituted with methoxy groups and a pyrido[2,3-d]pyrimidine moiety, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with aniline derivatives to form the benzamide.
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Construction of the Pyrido[2,3-d]pyrimidine Moiety: : The pyrido[2,3-d]pyrimidine ring system is synthesized through a multi-step process involving the condensation of appropriate pyridine and pyrimidine precursors. This often includes cyclization reactions under acidic or basic conditions.
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Coupling Reactions: : The final step involves coupling the benzamide core with the pyrido[2,3-d]pyrimidine moiety. This can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling, under inert atmosphere and elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrido[2,3-d]pyrimidine moiety, potentially forming alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 2,3-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways due to its potential bioactivity.
Medicine
The compound holds promise in medicinal chemistry for the development of new therapeutic agents
Industry
In the industrial sector, this compound could be utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy and pyrido[2,3-d]pyrimidine groups may facilitate binding to active sites, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: Lacks the pyrido[2,3-d]pyrimidine moiety, resulting in different biological activities.
N-(2-Methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide: Similar structure but without the methoxy groups, affecting its chemical reactivity and bioactivity.
Uniqueness
The presence of both methoxy groups and the pyrido[2,3-d]pyrimidine moiety in 2,3-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide makes it unique in terms of its chemical properties and potential applications. These structural features contribute to its versatility in various chemical reactions and its potential as a bioactive compound.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness in comparison to similar compounds
Properties
IUPAC Name |
2,3-dimethoxy-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4/c1-14-13-16(28-15(2)26-22-18(24(28)30)8-6-12-25-22)10-11-19(14)27-23(29)17-7-5-9-20(31-3)21(17)32-4/h5-13H,1-4H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKGFOHCDQKAJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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